molecular formula C11H22O4Si3 B13786462 1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol CAS No. 98072-01-6

1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol

Katalognummer: B13786462
CAS-Nummer: 98072-01-6
Molekulargewicht: 302.54 g/mol
InChI-Schlüssel: VVOIJRCEACLCDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol is a silicon-based compound with the molecular formula C14H24O2Si3 It is characterized by the presence of three silicon atoms, five methyl groups, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{PhSiCl}_3 + \text{(CH}_3\text{)_3SiOSi(CH}_3\text{)_3} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Catalysts like platinum or palladium are often employed in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted siloxanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing new pharmaceuticals and medical devices.

    Industry: Utilized in the production of silicone-based materials and coatings.

Wirkmechanismus

The mechanism of action of 1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its unique structure allows it to participate in hydrophobic interactions, making it useful in surface modification and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,3,3-Tetramethyl-3-phenyltrisiloxane-1,3-diol
  • 1,1,3,3,5,5-Hexamethyl-5-phenyltrisiloxane
  • 1,1,3,3,5-Pentamethyl-5-(p-tolyl)trisiloxane-1,5-diol

Uniqueness

1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol stands out due to its specific arrangement of silicon, methyl, and phenyl groups, which confer unique chemical properties

Eigenschaften

CAS-Nummer

98072-01-6

Molekularformel

C11H22O4Si3

Molekulargewicht

302.54 g/mol

IUPAC-Name

hydroxy-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-methyl-phenylsilane

InChI

InChI=1S/C11H22O4Si3/c1-16(2,12)14-17(3,4)15-18(5,13)11-9-7-6-8-10-11/h6-10,12-13H,1-5H3

InChI-Schlüssel

VVOIJRCEACLCDQ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.